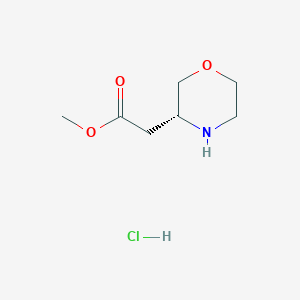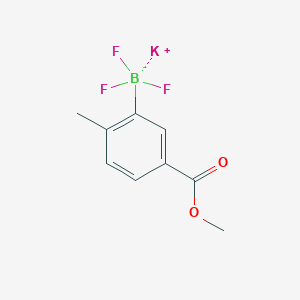
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate, commonly referred to as TMDPA, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 79-80 °C and a boiling point of 180-181 °C. TMDPA is a versatile compound used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TMDPA is used as a reagent in the synthesis of other compounds, such as polymers, polyurethanes, and polyethers. It is also used in the study of biochemical and physiological effects, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. TMDPA has also been used in the study of the effects of various drugs on the human body.
Wirkmechanismus
Target of Action
Similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in the borylation of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.
Mode of Action
The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. In the presence of a palladium catalyst, the compound can form pinacol benzyl boronate .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the borylation of alkylbenzenes can lead to the formation of boronic esters . These esters are valuable intermediates in organic synthesis and can be used in various reactions, including Suzuki-Miyaura cross-coupling reactions .
Pharmacokinetics
The compound’s solubility in hot methanol suggests that it might have good bioavailability.
Result of Action
The result of the compound’s action is the formation of boronic esters . These esters can be used as intermediates in various chemical reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas and away from air . Furthermore, the compound’s reactivity can be influenced by the presence of a palladium catalyst .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TMDPA in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time without degrading. However, it is important to note that TMDPA is a highly reactive compound and must be handled with care in order to avoid any accidents or injuries.
Zukünftige Richtungen
The use of TMDPA in scientific research is still in its early stages, and there are many potential future directions for its use. For example, further research could be conducted to explore its potential use as an anti-cancer agent or as an inhibitor of other enzymes. Additionally, further research could be conducted to explore the potential use of TMDPA in the synthesis of other compounds, such as polymers, polyurethanes, and polyethers. Finally, further research could be conducted to explore the potential use of TMDPA in the study of the effects of various drugs on the human body.
Synthesemethoden
TMDPA is synthesized through a reaction between 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and ethyl acetate in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at temperatures between 100-150 °C and is typically complete within 1-2 hours.
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in various chemical reactions due to the presence of the dioxaborolane ring . The boron atom within this ring can form stable covalent bonds with other atoms, making it a potential participant in enzyme-catalyzed reactions .
Molecular Mechanism
It is possible that the compound could interact with biomolecules through covalent bonding due to the presence of the boron atom in the dioxaborolane ring
Eigenschaften
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-12(18)19-10-11-20-14-8-6-13(7-9-14)17-21-15(2,3)16(4,5)22-17/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHOLFGOQZNVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)







![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)



